(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865198-24-9
VCID: VC6726514
Molecular Formula: C14H13FN2O3S
Molecular Weight: 308.33
* For research use only. Not for human or veterinary use.
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate - 865198-24-9](/images/structure/VC6726514.png)
Description |
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a unique structure that includes a methyl ester functional group, a cyclopropanecarbonyl imine moiety, and a fluorobenzo[d]thiazole ring system. This compound is classified as a substituted benzo[d]thiazole derivative and falls under the category of heterocyclic compounds due to the presence of sulfur and nitrogen in its ring structure. Synthesis and Reaction ConditionsThe synthesis of (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves several key steps, typically starting with 6-fluorobenzo[d]thiazole derivatives and cyclopropanecarbonyl compounds. The specific synthetic routes may vary depending on the desired purity and yield of the final product. Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled to optimize yields and minimize side reactions. Synthesis Steps:
Biological Activities and Potential ApplicationsStudies on similar compounds have shown that benzo[d]thiazoles often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. These properties suggest potential therapeutic applications for (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate. Potential Applications:
Characterization TechniquesCharacterization techniques such as Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-Vis), and NMR spectroscopy are essential for confirming the structure and identifying functional groups in the compound. Characterization Methods:
|
---|---|
CAS No. | 865198-24-9 |
Product Name | (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate |
Molecular Formula | C14H13FN2O3S |
Molecular Weight | 308.33 |
IUPAC Name | methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Standard InChIKey | SRFZOUBLNNZUFM-PEZBUJJGSA-N |
SMILES | COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Solubility | not available |
PubChem Compound | 3408578 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume